4-Methyl-4-(methyldisulfanyl)pentanoic acid
Overview
Description
4-Methyl-4-(methyldisulfanyl)pentanoic acid is an organic compound with the molecular formula C7H14O2S2 and a molecular weight of 194.32 g/mol . This compound is known for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(methyldisulfanyl)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with methyldisulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(methyldisulfanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-Methyl-4-(methyldisulfanyl)pentanoic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues . The compound acts as a cleavable linker, which releases the drug upon reaching the target site. This property makes it valuable in targeted cancer therapy research .
Mechanism of Action
The mechanism of action of 4-Methyl-4-(methyldisulfanyl)pentanoic acid in ADCs involves the cleavage of the disulfide bond in the linker. This cleavage is triggered by the reducing environment inside cancer cells, leading to the release of the cytotoxic drug. The released drug then exerts its effect by binding to specific molecular targets, such as tubulin or DNA, disrupting cellular functions and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(methyldithio)pentanoic acid
- 4-Methyl-4-sulfanylpentanoic acid
- 4-Mercapto-4-methylpentanoic acid
Uniqueness
4-Methyl-4-(methyldisulfanyl)pentanoic acid is unique due to its cleavable disulfide bond, which allows for controlled release of drugs in ADCs. This property distinguishes it from other similar compounds that may not have the same cleavable functionality .
Properties
IUPAC Name |
4-methyl-4-(methyldisulfanyl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCEVXCVFNSCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)SSC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468660 | |
Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-55-7 | |
Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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